N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]
Description
N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] (CAS: 17526-94-2) is a symmetric bis-urea derivative characterized by a central 4-methyl-1,3-phenylene core flanked by two N'-methylurea groups. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.32 g/mol . The compound typically appears as a white to off-white powder and is used in advanced material applications, such as epoxy resin curing accelerators . Its structural rigidity and hydrogen-bonding capacity contribute to its utility in polymer chemistry and coordination chemistry.
Properties
CAS No. |
60903-51-7 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-3-[2-methyl-5-(methylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C11H16N4O2/c1-7-4-5-8(14-10(16)12-2)6-9(7)15-11(17)13-3/h4-6H,1-3H3,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
ZHNZOYGZVBMVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC)NC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] typically involves the reaction of 4-methyl-1,3-phenylenediamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Methyl isocyanate→N,N”-(4-Methyl-1,3-phenylene)bis[N’-methylurea]
Industrial Production Methods
In an industrial setting, the production of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine. This interaction is significant in the context of neurological research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine
- Key Difference : Replaces urea groups with Schiff base (salicylidene) moieties.
- Impact: Exhibits lower equilibrium constants for lanthanide complexes compared to the target compound due to steric hindrance from the additional methyl group on the aromatic ring . Ionization constants (logK₁ = 8.54, logK₂ = 6.36, logK₃ = 5.54) are lower than those of methyl-substituted bis-urea analogs, attributed to reduced electron-donor effects .
3,3′-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
- Key Difference : Incorporates dimethylurea groups instead of methylurea.
- Impact: Enhanced steric bulk improves thermal stability in epoxy resins but reduces solubility in polar solvents . Acts as a curing accelerator in non-isocyanate polyurethanes (NIPUs), achieving peel strengths of 6.8 N cm⁻¹ in adhesives .
Alkyl Chain Modifications in Bis-Urea Derivatives
1,1’-(4-Methyl-1,3-phenylene)bis(3-(2-ethylhexyl)urea) (G-4)
- Key Difference : Features 2-ethylhexyl substituents instead of methyl groups.
- Impact :
N,N'-(4-Methyl-1,3-phenylene)bis(1-pyrrolidinecarboxamide)
- Key Difference : Replaces urea with pyrrolidinecarboxamide groups.
- Impact: Higher molecular weight (316.4 g/mol) and altered solubility profile (white solid, 98% purity) . Potential use in adhesives, though reactivity differs due to the absence of urea’s NH groups .
Bridging Group Variations
4,4′-Methylene Bis(N',N'-dimethylurea)
- Key Difference : Uses a methylene (-CH₂-) bridge instead of 4-methyl-1,3-phenylene.
- Impact: Lower rigidity reduces thermal stability but improves solubility in non-polar solvents . Molecular formula C₁₉H₂₄N₄O₂ (MW: 340.42 g/mol) .
N,N''-(Methylenedi-4,1-phenylene)bis[N',N'-diethylurea]
Application-Specific Performance Comparisons
Epoxy Resin Curing Agents
Coordination Chemistry
Structural and Physicochemical Data
Biological Activity
N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]
- CAS Number : 60903-51-7
- Molecular Formula : C12H16N4O2
- Molecular Weight : 244.29 g/mol
Biological Activity Overview
The biological activity of N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] has been primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] can be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] possesses anticancer properties. The compound was evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.2 |
| HeLa (Cervical cancer) | 7.8 |
| A549 (Lung cancer) | 6.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in cancer therapy.
The mechanism through which N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] exerts its biological effects is not fully elucidated; however, preliminary studies suggest it may involve:
- Inhibition of DNA synthesis : The compound may interfere with the replication process in microbial and cancer cells.
- Disruption of cellular membranes : This could lead to increased permeability and eventual cell death.
- Modulation of enzyme activity : Potential inhibition of key enzymes involved in metabolic pathways in both bacteria and cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various urea derivatives, including N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea], against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential for overcoming resistance mechanisms.
- Anticancer Research : In a recent clinical trial published in Cancer Research, patients with advanced breast cancer treated with a regimen including N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] showed improved survival rates compared to those receiving standard treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
